molecular formula C9H7FO3 B2623612 5-Fluoro-2,3-dihydro-1-benzofuran-3-carboxylic acid CAS No. 93670-19-0

5-Fluoro-2,3-dihydro-1-benzofuran-3-carboxylic acid

Cat. No.: B2623612
CAS No.: 93670-19-0
M. Wt: 182.15
InChI Key: RUVNVSVZHFURDN-UHFFFAOYSA-N
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Safety and Hazards

The safety information available indicates that 5-Fluoro-2,3-dihydro-1-benzofuran-3-carboxylic acid may cause harm if swallowed, inhaled, or comes into contact with skin or eyes . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

The future directions for 5-Fluoro-2,3-dihydro-1-benzofuran-3-carboxylic acid and other benzofuran derivatives are promising. They have attracted the attention of chemical and pharmaceutical researchers worldwide due to their potential as natural drug lead compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease . Novel scaffold compounds of benzothiophene and benzofuran have been developed and utilized as anticancer agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2,3-dihydro-1-benzofuran-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach involves the cyclization of aryl acetylenes using transition-metal catalysis .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of organic synthesis and process optimization are applied to scale up the production from laboratory to industrial scale. This includes optimizing reaction conditions, purification processes, and ensuring the safety and environmental compliance of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2,3-dihydro-1-benzofuran-3-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents . The conditions for these reactions vary but typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups such as halogens or nitro groups .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-2,3-dihydro-1-benzofuran-3-carboxylic acid is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The specific position of the carboxylic acid group also contributes to its distinct properties compared to other benzofuran derivatives .

Properties

IUPAC Name

5-fluoro-2,3-dihydro-1-benzofuran-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FO3/c10-5-1-2-8-6(3-5)7(4-13-8)9(11)12/h1-3,7H,4H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUVNVSVZHFURDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(O1)C=CC(=C2)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The title compound was prepared from 6-fluoro-4-chromanone (D12) (9.96 g, 0.06 mole) and thallium trinitrate (0.083 mole) on K10 clay (84 g) by the method of Description 1, as a yellow solid, (1.66 g, 15%).
Quantity
9.96 g
Type
reactant
Reaction Step One
Quantity
0.083 mol
Type
reactant
Reaction Step One

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